molecular formula C17H17N3O5 B2836799 N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide CAS No. 941895-30-3

N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

Cat. No. B2836799
CAS RN: 941895-30-3
M. Wt: 343.339
InChI Key: PNBRFGHJVQBJAG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Oxalamides, in general, can participate in various chemical reactions due to the presence of the amide group .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Research has led to the development of novel synthetic approaches for oxalamides and their derivatives, providing useful formulas for anthranilic acid derivatives and oxalamides with high yield and operational simplicity (Mamedov et al., 2016).

Applications in Material Science

  • A study on azo polymers demonstrated the potential of using nitrophenyl derivatives in the creation of materials with reversible optical storage capabilities, highlighting the cooperative motion of polar side groups in amorphous polymers and its impact on photoinduced birefringence (Meng et al., 1996).

Pharmacological Investigations

  • Investigations into chemopreventive agents for cancer treatment have identified compounds like N-(4-hydroxyphenyl)retinamide (4-HPR) for their potential in inhibiting mammary tumor development, emphasizing the importance of structural analogues of nitrophenyl compounds in medical research (Moon et al., 1989).

Environmental Science Applications

  • The photoassisted Fenton reaction, involving the decomposition of organic pollutants, showcases the role of nitrophenyl derivatives in enhancing the efficiency of water purification processes (Pignatello & Sun, 1995).

properties

IUPAC Name

N-(4-ethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-3-25-13-7-5-12(6-8-13)18-16(21)17(22)19-14-9-4-11(2)10-15(14)20(23)24/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBRFGHJVQBJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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